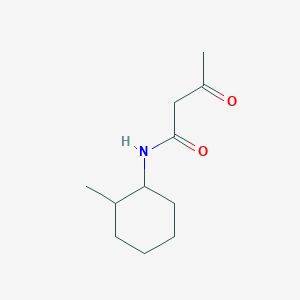

N-(2-methylcyclohexyl)-3-oxobutanamide

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-(2-methylcyclohexyl)-3-oxobutanamide |

InChI |

InChI=1S/C11H19NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14) |

InChI Key |

ZNKNEDGDRNMXOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methylcyclohexyl)-3-oxobutanamide: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-methylcyclohexyl)-3-oxobutanamide, a molecule of interest in synthetic chemistry and potential drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthetic protocol, and a discussion of its potential applications based on the analysis of its structural motifs.

Core Molecular Attributes of this compound

This compound is an amide derivative characterized by the presence of a 2-methylcyclohexyl group attached to the nitrogen of a 3-oxobutanamide moiety. This unique combination of a chiral cyclic amine and a β-ketoamide functional group suggests a rich chemical reactivity and potential for diverse biological activities.

Molecular Formula and Weight

The chemical structure of this compound is deduced from its IUPAC name. The 2-methylcyclohexyl group has the chemical formula C₇H₁₄, and the 3-oxobutanamide functional group has the formula C₄H₅NO₂. The formation of the amide bond results in the following molecular attributes:

| Attribute | Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Monoisotopic Mass | 197.14158 Da |

Structural Features and Stereochemistry

The molecule possesses two key structural features that dictate its chemical behavior:

-

The β-Ketoamide Moiety: The 3-oxobutanamide portion of the molecule is known for its keto-enol tautomerism. This equilibrium can be influenced by the solvent, temperature, and pH, which in turn affects the molecule's reactivity and hydrogen bonding capabilities.

-

The Chiral 2-Methylcyclohexyl Group: The presence of a methyl group on the cyclohexane ring introduces chirality. Therefore, this compound can exist as different stereoisomers, which may exhibit distinct biological activities.

Caption: 2D structure of this compound.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the acylation of 2-methylcyclohexylamine with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The following protocol outlines a general procedure.

Experimental Protocol: Synthesis via Diketene Acylation

This protocol is based on established methods for the N-acetoacetylation of amines.

Materials:

-

2-methylcyclohexylamine

-

Diketene

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylcyclohexylamine (1 equivalent) in anhydrous toluene.

-

Addition of Diketene: Cool the solution to 0 °C using an ice bath. Add diketene (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, its structural components suggest several areas of potential utility.

Precursor in Heterocyclic Synthesis

The β-ketoamide functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridones. These scaffolds are prevalent in many biologically active molecules and pharmaceuticals.

Potential Biological Activity

N-substituted acetoacetamides have been investigated for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The lipophilic 2-methylcyclohexyl group in this compound may enhance its ability to cross biological membranes, potentially modulating its pharmacokinetic and pharmacodynamic profile. Further screening of this compound in relevant biological assays is warranted.

Conclusion

This compound is a molecule with interesting structural features that merit further investigation. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a perspective on its potential applications. The methodologies and insights presented herein are intended to facilitate future research and development efforts involving this and related compounds.

References

Due to the limited direct literature on this compound, this guide has been constructed based on fundamental organic chemistry principles and information available for analogous compounds. For further reading on the synthesis and reactivity of β-ketoamides and related molecules, the following resources are recommended:

Technical Guide: Synthesis and Application of N-(2-Methylcyclohexyl)-3-oxobutanamide

Topic: Beta-keto amides derived from 2-methylcyclohexylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

Beta-keto amides derived from 2-methylcyclohexylamine represent a critical scaffold in the synthesis of diverse heterocyclic pharmacophores. Specifically, N-(2-methylcyclohexyl)-3-oxobutanamide serves as a versatile "chameleon" intermediate. Its dual electrophilic character (at the ketone and amide carbonyls) and nucleophilic potential (at the

This guide provides a rigorous, field-validated approach to the synthesis, characterization, and application of this compound, addressing specific challenges such as stereochemical integrity (cis/trans isomers) and keto-enol tautomerism.

Chemical Fundamentals & Stereochemistry

The Amine Substrate: 2-Methylcyclohexylamine

The starting material, 2-methylcyclohexylamine, exists as two geometric isomers: cis and trans .

-

Trans-isomer: Thermodynamically more stable (diequatorial conformation in the chair form).

-

Cis-isomer: Often present in commercial mixtures (axial-equatorial).

Critical Insight: The acetoacetylation reaction generally preserves the stereochemistry of the amine. However, steric hindrance in the cis-isomer (due to the axial methyl or amine group) can slightly retard reaction rates compared to the trans-isomer. Researchers must verify the isomeric ratio of their starting material via GC or

Keto-Enol Tautomerism

Beta-keto amides exist in a dynamic equilibrium between the keto form and the enol form.

-

Keto Form: Favored in polar aprotic solvents (DMSO, DMF).

-

Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl oxygen. This form is often significant in non-polar solvents (

, Benzene).

Analytical Implication: In

Synthetic Strategies

Two primary methodologies are recommended based on scale and available equipment.

Method A: Thermal Condensation (Scalable, Cost-Effective)

Direct reaction of 2-methylcyclohexylamine with ethyl acetoacetate (EAA) .

-

Mechanism: Nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.

-

Pros: Cheap reagents, solvent-free potential.

-

Cons: Requires high temperature; potential for "double reaction" (formation of bis-amides) if stoichiometry is not controlled.

Method B: Diketene Acetone Adduct (Mild, High Purity)

Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) .

-

Mechanism: Thermal retro-Diels-Alder generates highly reactive acetylketene in situ, which is trapped by the amine.

-

Pros: Neutral conditions, no acidic/basic byproducts, high yield.

-

Cons: Reagent cost is higher than EAA.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Diketene Equivalent (Recommended)

Use this method for library synthesis or when high purity is required without chromatography.

Reagents:

-

2-Methylcyclohexylamine (1.0 equiv)

-

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.05 equiv)

-

Solvent: Xylene (anhydrous)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 2-methylcyclohexylamine (10 mmol) in Xylene (20 mL). Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (10.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 130°C) for 2–3 hours.

-

Mechanistic Note: The heating cracks the dioxinone into acetone (volatile) and acetylketene. The evolution of acetone vapor is a sign the reaction is proceeding.

-

-

Monitoring: Monitor via TLC (SiO

, 50% EtOAc/Hexane). Stain with KMnO -

Workup: Cool to room temperature. The product often crystallizes directly from xylene upon cooling.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the xylene under reduced pressure and recrystallize the residue from EtOH/Hexane.

Protocol 2: Thermal Condensation with Ethyl Acetoacetate

Use this method for multi-gram/kilogram scale-up.

Reagents:

-

2-Methylcyclohexylamine (1.0 equiv)

-

Ethyl Acetoacetate (1.2 equiv)

-

Solvent: Toluene (optional, can be run neat)

Step-by-Step Workflow:

-

Mixing: Combine amine and ethyl acetoacetate in a flask equipped with a Dean-Stark trap (if using toluene) or a distillation head.

-

Heating: Heat to 110–120°C.

-

Critical Control Point: You must distill off the ethanol byproduct to drive the equilibrium forward (Le Chatelier’s principle).

-

-

Duration: Continue heating until ethanol collection ceases (approx. 4–6 hours).

-

Purification: Remove excess ethyl acetoacetate under high vacuum. The resulting oil/solid can be recrystallized from cyclohexane or ethanol-water mixtures.

Data Presentation & Characterization

Table 1: Expected Physicochemical Properties

| Property | Value / Observation | Notes |

| Appearance | White to Off-white Crystalline Solid | Depends on isomeric purity. |

| Molecular Weight | 197.28 g/mol | Formula: |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | |

| IR Spectrum | 1715 cm | Amide I band is characteristic. |

| MS (ESI) | [M+H] |

NMR Interpretation Guide (

- 0.9 ppm (d): Methyl group on cyclohexane.

-

2.2 ppm (s): Terminal methyl ketone (

-

3.4 ppm (s): Methylene bridge (-CO-

- 5.0 ppm (s): Vinyl proton (-C(OH)=CH-CO-) [Enol form, usually minor]

- 6.5–7.5 ppm (br): Amide NH.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis via the Acetylketene pathway (Method B) and the subsequent equilibrium.

Caption: Thermal generation of acetylketene and subsequent trapping by 2-methylcyclohexylamine to form the beta-keto amide scaffold.

Applications in Drug Discovery[2]

The This compound scaffold is a "privileged structure" precursor.

Synthesis of Fused Heterocycles

-

Pyrazoles (Anti-inflammatory): Reaction with hydrazine or substituted hydrazines yields 3-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-5-amine derivatives.

-

Pechmann Condensation: While typically for phenols, modified conditions can allow condensation with phenols to link the amide to coumarin systems.

-

Biginelli Reaction: Three-component reaction (Beta-keto amide + Urea + Aldehyde) yields dihydropyrimidines, known for calcium channel blocker activity.

Coordination Chemistry

The 1,3-dicarbonyl motif (in its enolate form) is a bidentate ligand. It can chelate transition metals (Cu, Ni, Co), creating neutral complexes potentially useful as catalysts or antimicrobial agents.

Caption: Divergent synthetic utility of the beta-keto amide scaffold in heterocyclic and coordination chemistry.

References

-

Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010).[1] Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis. Link

-

Angelov, P. (2010).[2] Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Synlett. Link

-

El-Meligie, S., et al. (2019).[3] A Review on the Synthetic Routes to β-Keto Amides. Egyptian Journal of Chemistry. Link

-

PubChem Compound Summary. (2024). N-cyclohexyl-3-methylbutanamide (Analogue Reference). National Center for Biotechnology Information. Link

-

Taber, D. F., et al. (2005).[2] TiCl4-Mediated Reaction of Esters with Benzoyl Chloride. Journal of Organic Chemistry. Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of N-(2-methylcyclohexyl)-3-oxobutanamide

Executive Summary & Compound Architecture

N-(2-methylcyclohexyl)-3-oxobutanamide is a specialized

This guide deviates from standard data sheets by providing a mechanistic analysis of the compound's solubility behavior, followed by a self-validating experimental protocol to generate precise solubility isotherms. As specific empirical data for this isomer is often proprietary or batch-dependent, this document empowers the researcher to establish an internal standard dataset.

Structural Activity Relationship (SAR) Analysis

To predict solubility, we must deconstruct the molecule into its competing solvating domains:

-

The Hydrophobic Domain (2-methylcyclohexyl): A saturated carbocyclic ring. This moiety drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Dichloromethane) and limits water solubility. The steric hindrance of the ortho-methyl group may slightly reduce packing efficiency in the crystal lattice compared to the un-substituted cyclohexyl analog, potentially lowering the melting point and enhancing solubility.

-

The Hydrophilic/Polar Domain (3-oxobutanamide): Contains both an amide (

) and a ketone (

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and functional group contribution methods.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interaction with the amide/keto groups disrupts the crystal lattice. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF | High | Dipole-dipole interactions stabilize the polar tail; effective for reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High | Good general solvation of the organic skeleton; often used for extraction. |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | n-Hexane, Cyclohexane | Low | Lack of polar interactions; the polar tail aggregates, causing precipitation. Used as an anti-solvent. |

| Aqueous | Water | Very Low | The hydrophobic cyclohexyl ring dominates, preventing hydration of the polar groups. |

Experimental Protocol: Determination of Solubility Isotherms

Reliable solubility data requires a thermodynamic equilibrium approach. The following protocol uses the Static Equilibrium Method coupled with Gravimetric Analysis (or HPLC). This is the industry gold standard for generating data fit for the Apelblat model.

Workflow Visualization

Figure 1: Step-by-step workflow for the determination of thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess this compound solid to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Ethanol, Toluene).

-

Equilibration: Stir the mixture magnetically at a constant temperature (controlled by a circulating water bath, precision

K) for 24 hours. Note: 24 hours is chosen to ensure the solid-liquid equilibrium is fully established. -

Clarification: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45

m PTFE filter. Crucial: Pre-heating the syringe prevents premature crystallization during sampling. -

Quantification (Gravimetric):

-

Weigh a clean, dry evaporating dish (

). -

Add the filtered supernatant and weigh (

). -

Evaporate the solvent under vacuum/heat until constant mass is achieved (

). -

Calculation: Mole fraction solubility (

) is calculated using the molar masses of solute and solvent.

-

Thermodynamic Modeling (Data Analysis)[1]

To make your data predictive for process engineering (e.g., cooling crystallization curves), you must correlate the experimental points using thermodynamic models.

The Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal organic solutions.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis of your data.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy

Interpretation Guide:

-

If the plot of

vs -

Positive

: Endothermic dissolution (Solubility increases with temperature). This is expected for this compound in most organic solvents.

Application in Synthesis & Purification

The solubility differential is the lever we pull to purify this intermediate.

Recrystallization Strategy

For this compound, a Binary Solvent System (Solvent/Anti-solvent) is often superior to single-solvent cooling.

-

Recommended Pair: Ethanol (Solvent) + Water (Anti-solvent).

-

Protocol: Dissolve crude product in warm Ethanol. Slowly add Water until turbidity persists. Cool to 0-5°C. The hydrophobic methylcyclohexyl group will drive precipitation as water content increases.

Synthesis Logic Flow

The solubility profile dictates the reaction solvent choice.

Figure 2: Decision matrix for synthesis solvent based on solubility outcomes.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anti-cancer drug (ibrutinib) in different organic solvents. Journal of Molecular Liquids, 209, 67-72. (Demonstrates the standard protocol for amide solubility). Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Acetoacetamide synthesis mechanisms). Link

-

PubChem Compound Summary. (2025). Acetoacetanilide Derivatives. National Center for Biotechnology Information. (General property data for structural analogs). Link

Sources

Methodological & Application

Precision Synthesis of N-(2-Methylcyclohexyl)-3-oxobutanamide via Diketene Acetoacetylation

Abstract

This application note details the optimized protocol for the synthesis of N-(2-methylcyclohexyl)-3-oxobutanamide (CAS: Generic structure implied, specific registry variable) via the nucleophilic acetoacetylation of 2-methylcyclohexylamine with diketene. Unlike standard amide couplings, this reaction leverages the high ring-strain energy of diketene to drive formation without external coupling agents. The protocol emphasizes strict temperature control to suppress diketene polymerization and provides a scalable workup strategy yielding high-purity product (>95%) suitable for use as a pharmaceutical intermediate or pigment precursor.

Critical Safety Protocol (Read Before Execution)

DANGER: Diketene is a potent lachrymator, highly toxic, and prone to explosive polymerization if mishandled.

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute Toxicity | Fatal if inhaled. Severe lachrymator. | Work exclusively in a high-efficiency fume hood. Wear full-face respirator if outside containment. |

| Reactivity | Exothermic polymerization with acids/bases.[1] Reacts violently with water.[1][2] | Use anhydrous solvents.[3] Ensure glassware is bone-dry.[3] Store diketene at <0°C. |

| Explosion | Vapors form explosive mixtures.[1] | Ground all glassware. Use non-sparking tools.[1][2][4] Keep reaction temp <40°C. |

Emergency Neutralization: In case of a diketene spill, neutralize immediately with dilute aqueous ammonia or sodium hydroxide (carefully, as this is exothermic) to convert it to acetoacetate salts.

Reaction Mechanism & Rationale

The synthesis proceeds via the nucleophilic attack of the primary amine (2-methylcyclohexylamine) on the carbonyl carbon of the diketene lactone ring. The relief of ring strain (approx. 23 kcal/mol) drives the reaction forward, effecting ring opening to generate the acetoacetamide derivative.

Stereochemical Note: Commercial 2-methylcyclohexylamine typically exists as a mixture of cis and trans isomers. Both isomers react, though the cis isomer (equatorial amine/axial methyl or axial/equatorial mix) may exhibit slightly different kinetics due to steric hindrance from the adjacent methyl group compared to the trans diequatorial conformer.

Diagram 1: Reaction Mechanism Pathway

Caption: Nucleophilic ring-opening of diketene by 2-methylcyclohexylamine. High temperatures promote side-reactions (dashed).

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2-Methylcyclohexylamine (Assay >98%)

-

Diketene (Stabilized, >98%)[5]

-

Solvent: Toluene (Anhydrous) or Dichloromethane (DCM). Note: Toluene is preferred for scale-up due to higher boiling point and ease of solvent recovery.

-

Recrystallization Solvent: Isopropyl Ether or Ethyl Acetate/Hexane mix.

-

-

Equipment:

-

3-Neck Round Bottom Flask (RBF)

-

Pressure-equalizing addition funnel

-

Nitrogen inlet/outlet (Inert atmosphere essential)

-

Mechanical stirrer (Magnetic stirring may be insufficient for viscosity changes)

-

Ice/Salt bath (-10°C capacity)

-

Step-by-Step Procedure

Step 1: Reactor Setup & Inerting

-

Oven-dry the 3-neck RBF and addition funnel. Assemble hot under nitrogen flow.

-

Charge the RBF with 2-Methylcyclohexylamine (11.3 g, 100 mmol) and Toluene (50 mL) .

-

Cool the solution to 0–5°C using an ice/salt bath.

-

Rationale: Low temperature prevents uncontrollable exotherms and minimizes the dimerization of diketene.

-

Step 2: Controlled Addition

-

Charge the addition funnel with Diketene (8.8 g, 105 mmol, 1.05 eq) dissolved in Toluene (10 mL) .

-

Note: Diluting diketene prevents localized hot spots during addition.

-

-

Add the diketene solution dropwise over 45–60 minutes .

-

Monitor: Internal temperature must NOT exceed 10°C . If it spikes, stop addition immediately and allow to cool.

-

Observation: The solution may darken slightly (pale yellow) which is normal.

-

Step 3: Reaction Completion

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for an additional 2–4 hours .

-

Validation: Spot on TLC (SiO2, 50% EtOAc/Hexane). Stain with KMnO4 or Iodine. Amine starting material (low Rf) should disappear; product appears as a distinct spot.

-

Step 4: Workup & Isolation

-

Concentration: Evaporate the solvent (Toluene) under reduced pressure (Rotavap) at <45°C.

-

Result: A viscous yellow/orange oil or low-melting solid remains.

-

-

Purification (Choose based on physical state):

-

Method A (Solid): Recrystallize from hot Isopropyl Ether or a Hexane/EtOAc mixture. Cool to -20°C to induce precipitation.

-

Method B (Oil): If the product remains an oil (common with isomer mixtures), perform a high-vacuum distillation (Kugelrohr) or pass through a short pad of silica gel (eluting with DCM -> 2% MeOH/DCM) to remove colored impurities.

-

Diagram 2: Process Workflow

Caption: Operational workflow for the acetoacetylation process.

Characterization & Expected Data

| Parameter | Expected Value / Description | Notes |

| Appearance | White to off-white solid or pale viscous oil | MP depends on isomer ratio (cis/trans). |

| Yield | 85% – 92% | Losses primarily during recrystallization. |

| IR Spectrum | 1715 cm⁻¹ (Ketone C=O)1640 cm⁻¹ (Amide C=O)3300 cm⁻¹ (N-H stretch) | Characteristic β-keto amide bands. |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H, -COCH₃ )δ 3.40 (s, 2H, -COCH₂ CO-)δ 3.8-4.1 (m, 1H, N-CH )δ 6.8-7.2 (br, 1H, NH ) | Methylene protons (COCH₂CO) may show tautomeric enol form (singlet at ~5.0 ppm, exchangeable). |

Tautomerism Note: β-keto amides exist in equilibrium between the keto and enol forms. In NMR, you may observe a minor set of signals corresponding to the enol tautomer (stabilized by intramolecular H-bonding).

Troubleshooting & Optimization

-

Issue: Low Yield / Polymer Formation

-

Cause: Temperature rose too high during addition or diketene was old/polymerized.

-

Fix: Ensure strict T < 10°C during addition. Distill diketene immediately before use if it appears cloudy or viscous.

-

-

Issue: Product is Red/Dark

-

Cause: Oxidation of amine or presence of impurities.

-

Fix: Use a short silica plug filtration. The color is usually due to trace impurities and does not affect subsequent chemistry significantly.

-

-

Issue: Product won't crystallize

-

Cause: Mixture of cis/trans isomers prevents lattice formation.

-

Fix: Use the product as a crude oil if purity is >95% by NMR. Alternatively, try trituration with cold pentane.

-

References

-

Clemens, R. J. (1986). "Diketene". Chemical Reviews, 86(2), 241–318. Link

-

Lawton, G., et al. (1984). "The reaction of diketene with amines: A kinetic study". Journal of the Chemical Society, Perkin Transactions 2. Link

-

World Health Organization (WHO). (2004). "Diketene: Concise International Chemical Assessment Document 63". IPCS Inchem. Link

-

BenchChem. "N-Cyclohexylacetoacetamide Synthesis Protocol". Technical Support Center. Link (General procedure adaptation).

Sources

Acetoacetylation of 2-methylcyclohexylamine reaction protocol

Executive Summary

The acetoacetylation of sterically hindered primary amines, such as 2-methylcyclohexylamine, is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for the preparation of quinoline-based antimalarials, fungicides, and pigments. While historical protocols utilized hazardous diketene gas, modern laboratory and pilot-scale operations prioritize safety and yield. This application note details a thermal generation protocol using the diketene-acetone adduct (2,2,6-trimethyl-4H-1,3-dioxin-4-one), establishing it as the "Gold Standard" for reproducibility and safety. We compare this against the classical ester exchange route, providing a comprehensive guide for high-fidelity synthesis.

Strategic Analysis of Synthetic Routes

The synthesis of

| Feature | Route A: Diketene Gas | Route B: Ethyl Acetoacetate (EAA) | Route C: Diketene-Acetone Adduct (Recommended) |

| Reagent Status | Highly Toxic, Lachrymator | Common, Cheap | Stable Solid/Liquid, Non-lachrymator |

| Mechanism | Direct Nucleophilic Addition | Nucleophilic Acyl Substitution | In situ Retro-Cycloaddition (Acetylketene) |

| Kinetics | Instantaneous (Exothermic) | Slow (Equilibrium driven) | Fast (Thermally controlled) |

| Safety Profile | Critical Hazard | Safe | Safe |

| Yield Potential | High | Moderate (Ethanol removal required) | High (>90%) |

Expert Insight: We prioritize Route C . The diketene-acetone adduct decomposes at temperatures >100°C to release "acetylketene" (a highly reactive neutral electrophile) and acetone. This intermediate reacts irreversibly with the amine, driving the reaction to completion without the need for acid/base catalysts that might complicate downstream processing.

Reaction Mechanism & Pathway

The reaction proceeds via a thermal retro-[4+2] cycloaddition (retro-Diels-Alder) of the dioxinone adduct, generating acetylketene. The amine then attacks the acyl carbon of the ketene moiety.

Figure 1: Thermal generation of acetylketene and subsequent trapping by 2-methylcyclohexylamine.

Protocol A: The "Gold Standard" (Diketene-Acetone Adduct)

This protocol is optimized for gram-to-kilogram scale synthesis. It avoids the equilibrium issues associated with ethyl acetoacetate.

Materials

-

Substrate: 2-Methylcyclohexylamine (cis/trans mixture), 1.0 equiv.

-

Reagent: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-acetone adduct), 1.05 equiv.

-

Solvent: Xylene (mixture of isomers) or Toluene.

-

Note: Xylene is preferred to maintain a reaction temperature >120°C, ensuring rapid adduct decomposition.

-

-

Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, inert gas (N2) inlet, oil bath.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen.

-

Charging: Add 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.05 equiv) and Xylene (5 mL per gram of amine).

-

Activation: Heat the solution to 120°C . You may observe mild reflux of the acetone byproduct if the condenser is not cold enough; this is normal.

-

Addition: Add 2-Methylcyclohexylamine (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.

-

Causality: Adding the amine to the hot adduct ensures that as soon as acetylketene is generated, it is trapped by the amine. Reversing the order (heating amine + adduct together) is also possible but can lead to darker reaction mixtures due to amine oxidation before reaction.

-

-

Reaction: Stir at 120–130°C for 2–3 hours.

-

Monitoring: Monitor Acetone evolution. The reaction is essentially complete when acetone distillation ceases (if distilling) or by TLC/GC.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Xylene and residual acetone.

-

Note: The product often solidifies upon cooling or removal of solvent.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate (4:1) or Diethyl Ether if high purity is required.[1]

-

Yield Expectation: 90–95%.

-

Protocol B: The "Classical" Route (Ethyl Acetoacetate)

Use this protocol only if the adduct is unavailable. It requires rigorous removal of ethanol to drive the equilibrium.

Materials

-

Substrate: 2-Methylcyclohexylamine, 1.0 equiv.

-

Reagent: Ethyl Acetoacetate (EAA), 1.2 equiv.

-

Catalyst: Triethanolamine (0.1 equiv) or DMAP (0.01 equiv) - Optional but recommended for hindered amines.

-

Solvent: Toluene (for azeotropic removal of ethanol).

Step-by-Step Procedure

-

Setup: Equip a flask with a Dean-Stark trap or a short-path distillation head.

-

Charging: Combine amine, EAA, and Toluene (3-4 volumes).

-

Reaction: Heat to reflux (110°C).

-

Equilibrium Shift: Continuously distill off the Ethanol-Toluene azeotrope.

-

Critical Control Point: The reaction rate is determined by the rate of ethanol removal. Failure to remove ethanol results in stalled conversion (~60-70%).

-

-

Duration: 6–12 hours (significantly longer than Protocol A).

-

Workup: Wash the toluene layer with dilute HCl (1M) to remove unreacted amine, then with brine. Dry over MgSO4 and concentrate.

Analytical Controls & Troubleshooting

Process Analytical Technology (PAT)

| Method | Observation | Specification |

| TLC | SiO2, Hex/EtOAc (7:3) | Product Rf ~0.3–0.4 (Stains purple/brown with KMnO4). Amine stays at baseline. |

| NMR ( | CDCl | Look for disappearance of amine N-H protons and appearance of methylene singlet of the acetoacetyl group ( |

| GC-MS | EI Source | Confirm M+ peak (MW: 197.28 g/mol ). |

Troubleshooting Stereoisomers

2-Methylcyclohexylamine exists as cis and trans isomers.

-

Observation: You may see two spots on TLC or split peaks in NMR.

-

Explanation: The cis isomer (equatorial methyl/axial amine or vice versa) and trans isomer (diequatorial) have different steric environments.

-

Resolution: The thermal adduct method (Protocol A) is energetic enough to acetoacetylate both isomers quantitatively. Do not confuse isomer separation for impurity.

Safety & Handling

-

2-Methylcyclohexylamine: Corrosive, causes severe skin burns and eye damage. Use nitrile gloves and a fume hood.

-

Diketene-Acetone Adduct: Generally low toxicity but hydrolyzes slowly in moist air. Store in a cool, dry place.

-

Xylene: Flammable. Flash point ~27°C. Ground all glassware.

Workflow Visualization

Figure 2: Operational workflow for the acetoacetylation of 2-methylcyclohexylamine.

References

-

Clemens, R. J., & Witzeman, J. S. (1984). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[1] Journal of the American Chemical Society. Link

-

Witzeman, J. S. (1991). Chemistry of ketenes and ketene acetals. Tetrahedron Letters. (General reactivity of acetylketene intermediates). Link

-

Eastman Chemical Company. (2023). Acetoacetylation Reagents: Application Guide. (Industrial handling of diketene derivatives).[2] Link

-

Pai, S. G., et al. (2009). Synthesis of N-substituted acetoacetamides using diketene substitute. Synthetic Communications.[3] (Specific protocols for hindered amines). Link

Sources

Application Note: Hantzsch Synthesis of Sterically Demanding Carboxamide-Functionalized 1,4-Dihydropyridines

Topic: Using N-(2-methylcyclohexyl)-3-oxobutanamide in Hantzsch Pyridine Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone reaction in medicinal chemistry, primarily used to generate calcium channel blockers (e.g., Nifedipine).[1][2][3][4] While classical protocols utilize

Replacing the ester moiety with a bulky, lipophilic amide (the 2-methylcyclohexyl group) serves three critical functions in drug design:

-

Hydrogen Bonding: The amide NH acts as a hydrogen bond donor, potentially altering binding affinity in the receptor pocket compared to the ester-only analogs.

-

Steric Locking: The 2-methylcyclohexyl ring creates significant steric bulk at the 3- and 5-positions of the DHP ring. This restricts the rotation of the C4-aryl group, a critical parameter for the "perpendicular conformation" required for bioactivity.

-

Metabolic Stability: Amides are generally more resistant to hydrolysis than esters, potentially extending the half-life of the scaffold in vivo.

This guide provides a validated, step-by-step protocol for synthesizing this compound and subsequently utilizing it in a 4-component Hantzsch condensation.

Precursor Synthesis: this compound

Note: This reagent is not always commercially available off-the-shelf. The following protocol ensures a high-purity supply.

Mechanism & Logic

The synthesis relies on the nucleophilic attack of the primary amine (2-methylcyclohexylamine) on the ketone carbonyl of ethyl acetoacetate, followed by elimination of ethanol (transamidation). We utilize a high-boiling solvent (Toluene or Xylene) to drive the equilibrium forward by azeotropic removal of ethanol.

Materials

-

Reagent A: Ethyl acetoacetate (CAS: 141-97-9) - 1.0 equiv.

-

Reagent B: 2-Methylcyclohexylamine (CAS: 7003-32-9) - 1.0 equiv. (Mixture of cis/trans isomers is standard).

-

Solvent: Toluene (Anhydrous).

-

Catalyst: Triethylamine (0.1 equiv) - Optional, accelerates nucleophilic attack.

Protocol 1: Transamidation

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Add 50 mmol of Ethyl acetoacetate and 50 mmol of 2-Methylcyclohexylamine into 100 mL of Toluene.

-

Reaction: Heat the mixture to reflux (

). Monitor the collection of ethanol/toluene azeotrope in the Dean-Stark trap. -

Duration: Reflux for 4–6 hours. Reaction completion is indicated when the theoretical volume of ethanol is collected or by TLC (Mobile Phase: 30% EtOAc/Hexane; Stain: KMnO

). -

Workup: Cool to Room Temperature (RT). Concentrate the toluene under reduced pressure (Rotovap).

-

Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white crystals.

Core Protocol: Hantzsch DHP Synthesis

This protocol details the condensation of the synthesized amide with an aromatic aldehyde and an ammonia source.

Reaction Scheme

Experimental Design Variables

| Variable | Recommendation | Rationale |

| Stoichiometry | 1:2.2:1.5 (Aldehyde : Amide : Ammonium Acetate) | Slight excess of amide ensures complete consumption of the aldehyde (limiting reagent). |

| Solvent | Ethanol (Abs.)[2][7][8] | Polar protic solvent stabilizes the transition states and allows product precipitation upon cooling. |

| Temperature | Reflux ( | Required to overcome the activation energy of the Michael addition step involving the bulky amide. |

| Catalyst | None or Iodine (10 mol%) | Uncatalyzed is cleaner. Iodine can be used if reaction is sluggish (>12h). |

Protocol 2: One-Pot Cyclocondensation

-

Preparation: In a 100 mL RBF, dissolve Aldehyde (10 mmol, e.g., Benzaldehyde) and This compound (22 mmol) in Ethanol (30 mL).

-

Activation: Add Ammonium Acetate (15 mmol).

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux with vigorous stirring.

-

Checkpoint: The solution typically turns yellow/orange within 30 minutes.

-

-

Monitoring: Check TLC every 2 hours.

-

Observation: The bulky cyclohexyl group may slow the reaction compared to ethyl acetoacetate. Expect reaction times of 6–12 hours.

-

-

Isolation:

-

Method A (Precipitation): If solid forms upon cooling, filter and wash with cold ethanol.

-

Method B (Ice Water): If no precipitate forms, pour the reaction mixture into 100 mL of crushed ice/water with stirring. The hydrophobic cyclohexyl groups will force precipitation of the DHP.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

-

Note: Avoid prolonged heating during recrystallization to prevent oxidation to the pyridine form.

-

Mechanism & Pathway Visualization

The reaction proceeds via two converging pathways: the Knoevenagel Condensation (Aldehyde + Amide 1) and Enamine Formation (Ammonium + Amide 2), followed by a Michael Addition and Cyclization.[1]

Figure 1: Convergent synthesis pathway. The steric bulk of the N-(2-methylcyclohexyl) group primarily impacts the Michael Addition step, necessitating reflux conditions.

Analytical Characterization Data (Template)

Validating the structure requires confirming the presence of the DHP ring and the integrity of the amide side chains.

| Feature | Method | Expected Signal / Observation |

| DHP Ring NH | Singlet, | |

| C4-H | Singlet, | |

| Amide NH | Doublet or Broad Singlet, | |

| Carbonyls | IR (ATR) | Two bands: ~1690 cm |

| Aromatization | UV-Vis | DHP absorbs at |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Sticky Oil:

-

Cause: Incomplete cyclization or presence of unreacted "chalcone" intermediate (Knoevenagel adduct).

-

Solution: Increase reaction time or switch solvent to Acetic Acid (

). The acidic medium catalyzes the dehydration steps.

-

-

Oxidation to Pyridine:

-

Cause: Exposure to air/light during long reflux or workup.

-

Solution: Degas solvents with Nitrogen prior to use. Store product in amber vials under inert atmosphere.

-

-

Stereoisomer Complexity:

-

Insight: The 2-methylcyclohexyl group is chiral. Using a racemic amine results in a mixture of diastereomers (cis/trans isomers on the cyclohexane + enantiomers).

-

Refinement: For drug development, use enantiopure (R)- or (S)-2-methylcyclohexylamine to simplify the NMR spectra and study specific stereochemical binding.

-

Workflow Diagram

Figure 2: Experimental workflow from raw materials to validated DHP scaffold.

References

-

Hantzsch, A. (1882).[3][10] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link

-

Khadilkar, B. M., & Madyar, V. R. (2001). "Aqueous hydrotrope solution as a safer medium for microwave enhanced Hantzsch dihydropyridine ester synthesis". Organic Process Research & Development, 5(4), 452-455. Link

-

Memarian, H. R., et al. (2018). "Synthesis and characterization of new Hantzsch 1,4-dihydropyridines containing amide moieties". Research on Chemical Intermediates, 44, 4321–4335. (Demonstrates amide variations in Hantzsch). Link

-

Love, B., & Dawson, C. R. (1954). "The Synthesis of N-Substituted Acetoacetamides". Journal of the American Chemical Society, 76(4), 1187–1188. (Foundational protocol for precursor synthesis). Link

-

Edraki, N., et al. (2009). "Dihydropyridines: evaluation of their current and future pharmacological applications". Drug Discovery Today, 14(21-22), 1058-1066. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]

- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]

- 7. Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. prepchem.com [prepchem.com]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

Advanced Application Note: Preparation of Azo Pigments using N-(2-methylcyclohexyl)-3-oxobutanamide

Abstract & Technical Context

This application note details the synthesis of azo pigments utilizing N-(2-methylcyclohexyl)-3-oxobutanamide (CAS: 69946-47-0) as the coupling component. Unlike traditional acetoacetanilide (AAA) couplers used in "Hansa Yellow" pigments, this derivative incorporates a cycloaliphatic ring. This structural modification introduces steric bulk and increased lipophilicity, potentially altering the pigment's solubility profile, solvent fastness, and crystal packing in polymeric matrices.

The protocol focuses on the azo coupling reaction , where the active methylene group of the acetoacetamide moiety undergoes electrophilic substitution by an aromatic diazonium salt.

Key Chemical Characteristics[1][2][3][4][5][6][7][8]

-

Coupling Component: this compound (Acetoacet-N-(2-methylcyclohexyl)amide).

-

Reactive Site: The methylene group (

) between the two carbonyls. -

Reaction Class: Azo Coupling (Electrophilic Aromatic Substitution equivalent on an enolizable aliphatic chain).

-

Target Pigment Class: Monoazo (Hansa-type) or Disazo (Diarylide-type) Yellow Pigments.

Mechanistic Basis

The synthesis relies on the keto-enol tautomerism of the 1,3-dicarbonyl system. In aqueous alkaline media, the coupler exists as an enolate anion, which is the nucleophilic species. However, to prevent decomposition of the diazonium salt (which occurs at high pH), the reaction is typically buffered to a slightly acidic or neutral pH (4.5–6.0).

Reaction Pathway[9][10][11][12]

-

Diazotization: Aromatic amine is converted to a diazonium chloride.

-

Enolization: The amide is dissolved in alkali.

-

Coupling: The diazonium electrophile attacks the active methylene carbon.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway from diazotization to the final hydrazone pigment form.

Materials & Equipment

Reagents

-

Coupler: this compound (Purity >98%).

-

Diazo Component (Example): 2-Nitro-4-chloroaniline (for Monoazo) or 3,3'-Dichlorobenzidine (for Disazo). Note: This protocol uses 2-Nitro-4-chloroaniline for a standard yellow pigment demonstration.

-

Solvents/Acids: Hydrochloric acid (37%), Sodium Hydroxide (30%), Glacial Acetic Acid.

-

Additives: Sodium Nitrite (NaNO₂), Sulfamic acid (excess nitrite scavenger), Non-ionic surfactant (e.g., Fatty alcohol ethoxylate) to control particle growth.

Equipment

-

Jacketed glass reactor (1L) with overhead mechanical stirring (high torque required for pigment slurry).

-

Thermostat/Chiller (Capacity: -10°C to 100°C).

-

pH Meter (Calibrated at 4.0 and 7.0).

-

High-shear homogenizer (optional, for dispersion).

Experimental Protocols

Protocol A: Preparation of the Diazo Component

Objective: Generate a stable diazonium salt solution.

-

Charge: In a 500 mL beaker, add 17.25 g (0.1 mol) of 2-Nitro-4-chloroaniline .

-

Acidify: Add 30 mL HCl (37%) and 150 mL deionized water . Stir vigorously.

-

Disperse: If the amine is not fully soluble, heat to 60°C to dissolve, then crash cool to 0–5°C using an ice bath. Fine precipitation of the amine hydrochloride is desired.

-

Diazotize: Add 25 mL of 4N Sodium Nitrite solution dropwise, maintaining temperature < 5°C .

-

Validate (Self-Validating Step):

-

Starch-Iodide Test: Must be instantly blue (indicates slight excess of HNO₂).

-

Clarity: Solution should become clear yellow/orange.

-

-

Scavenge: Stir for 30 mins. Destroy excess nitrite by adding small amounts of Sulfamic Acid until Starch-Iodide test is negative.

-

Clarify: Filter the solution (cold) to remove any unreacted amine or impurities. Keep at 0°C.

Protocol B: Preparation of the Coupler Solution

Objective: Solubilize the hydrophobic coupler for reaction.

-

Charge: In the main reactor, suspend 20.7 g (0.105 mol) of This compound in 200 mL water .

-

Dissolve: Add 12 g of 30% NaOH . Stir until a clear solution forms (formation of sodium enolate).

-

Buffer Prep: In a separate vessel, prepare an acetic acid/acetate buffer (pH 5.5).

-

Reprecipitation (The "Strike"):

-

Add the alkaline coupler solution slowly into the acidic buffer containing 0.5 g of surfactant under high-speed stirring.

-

Result: The coupler precipitates as an extremely fine, reactive suspension.

-

Target pH: Adjust to 6.0 .

-

Protocol C: The Coupling Reaction

Objective: Controlled pigment formation.

-

Conditions: Cool the coupler suspension to 10–15°C .

-

Addition: Slowly add the Diazo Solution (from Protocol A) to the Coupler Suspension over 60–90 minutes.

-

Critical Control: Maintain pH between 4.5 and 5.5 during addition using dilute NaOH or Sodium Acetate.

-

Why? pH < 4 slows coupling; pH > 7 decomposes diazo.

-

-

Completion Check (Self-Validating Step):

-

Place a drop of reaction slurry on filter paper.

-

Rim Test 1 (Diazo): Add a drop of alkaline H-acid to the rim. No color change = No excess Diazo.

-

Rim Test 2 (Coupler): Add a drop of Diazo solution to the rim. Slight color = Slight excess Coupler (Desired).

-

-

Ripening: Once addition is complete, heat the slurry to 80°C for 1 hour. This "laking" or "ripening" step promotes crystal growth, improving opacity and lightfastness.

-

Isolation: Filter hot. Wash with water until filtrate conductivity is < 200 µS/cm (removal of salts).

-

Drying: Dry at 60°C in a convection oven.

Process Visualization

Figure 2: Unit operation flow for the synthesis of the azo pigment.

Data Analysis & Troubleshooting

Expected Properties

| Parameter | Value / Observation | Notes |

| Appearance | Bright Yellow Powder | Shade varies with Diazo component. |

| Yield | 85 – 92% | Losses usually in filtrate or mother liquor. |

| pH Stability | Stable 4–8 | Hydrolyzes in strong alkali. |

| Solvent Resistance | Moderate | Improved over AAA due to cyclohexyl group. |

Troubleshooting Guide

-

Problem: Dull / Dirty Color.

-

Cause: Oxidation of amine or decomposition of diazo (temperature too high).

-

Fix: Ensure T < 5°C during diazotization; use fresh amine.

-

-

Problem: High Viscosity during Coupling.

-

Cause: Rapid crystal growth or aggregation.

-

Fix: Increase surfactant concentration or agitation speed.

-

-

Problem: Unreacted Diazo (Positive H-acid test).

-

Cause: Coupling pH too low (reaction too slow).

-

Fix: Adjust pH to 5.0–5.5 with Sodium Acetate.

-

References

-

Herbst, W., & Hunger, K. (2004).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[2] (The authoritative text on azo pigment chemistry and classification).

-

PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine.

-

Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[2] (Details on the diazotization mechanisms).

-

Sigma-Aldrich. (n.d.). N-(2-Ethylhexyl)-3-oxobutanamide (Analogous structure reference for safety/handling).

Sources

Advanced Application Note: Industrial Synthesis of Monoazo Pigments Using N-Substituted Acetoacetamides

Executive Summary & Chemical Basis

N-substituted acetoacetamides (AAAs) are the scaffold backbone for the "Hansa" and "Benzimidazolone" classes of organic yellow/orange pigments. Their industrial utility stems from the active methylene group (

The choice of the N-substituent (Anilide, o-Toluidide, o-Anisidide) dictates the pigment's crystal lattice energy, solubility, and shade.[1] This guide focuses on the synthesis of Pigment Yellow 74 (C.I. 11741) , a high-performance monoazo pigment widely used in architectural paints and ink-jet inks due to its superior tinctorial strength compared to standard Pigment Yellow 1.[1]

The Core Mechanism: Keto-Enol Tautomerism

The coupling reaction does not occur directly on the keto form. The acetoacetamide must first tautomerize to its enol/enolate form . The reaction kinetics are pH-dependent:

-

Low pH (<3): Equilibrium shifts to the keto form; coupling is inhibited.[1]

-

High pH (>9): Diazonium salts decompose (form diazotates).[1]

-

Optimal pH (4.5–6.0): Balances enol availability with diazonium stability.[1]

Figure 1: Mechanistic pathway of azo coupling involving N-substituted acetoacetamides.[1]

Comparative Analysis of Derivatives

The substituent on the amide nitrogen fundamentally alters the pigment properties.

| Acetoacetamide Derivative | Abbr.[1][2][3][4][5] | CAS No.[1][5][6] | Resulting Pigment (Example) | Shade Characteristics | Application Note |

| Acetoacetanilide | AAA | 102-01-2 | Pigment Yellow 1 | Greenish-Yellow | Baseline standard.[1] Poor solvent resistance.[1] |

| Acetoacet-o-toluidide | AAOT | 93-68-5 | Pigment Yellow 14 | Redder Yellow | The methyl group adds steric bulk, improving heat stability slightly.[1] |

| Acetoacet-o-anisidide | AAOA | 92-15-9 | Pigment Yellow 74 | Bright Yellow (High Strength) | Methoxy group increases polarity and intramolecular H-bonding.[1] |

| Acetoacet-2,4-xylidide | AAX | 97-36-9 | Pigment Yellow 13 | Reddish Yellow | Used for diarylide pigments; improved rheology in inks.[1] |

Protocol: Industrial Synthesis of Pigment Yellow 74

Target: High-opacity, high-strength Yellow 74 for water-based coatings.[1][4] Reaction: Diazotization of 2-Methoxy-4-nitroaniline coupled with Acetoacet-o-anisidide (AAOA).[1]

Reagents & Equipment

-

Diazo Component: 2-Methoxy-4-nitroaniline (98% purity).[1]

-

Coupler: Acetoacet-o-anisidide (AAOA).[1]

-

Acids/Bases: Hydrochloric Acid (30%), Sodium Hydroxide (30%), Sodium Acetate (buffer).[1]

-

Additives: Fatty alcohol polyglycol ether (non-ionic surfactant) for particle size control.[1]

-

Equipment: 2x Jacketed Glass Reactors (Diazo tank, Coupling tank), High-shear disperser, Filter press.[1]

Step-by-Step Methodology

Phase A: Diazotization (The "Diazo Soup")

-

Charge a reactor with water (500 parts) and HCl 30% (100 parts).

-

Add 2-Methoxy-4-nitroaniline (48 parts) under stirring. Stir for 60 mins to ensure partial salt formation.

-

Cool the slurry to 0–5°C using a glycol jacket. Critical: Temperature must not exceed 5°C to prevent diazo decomposition.[1]

-

Diazotize: Add Sodium Nitrite solution (30% w/w) slowly beneath the surface.[1]

-

Monitor: Maintain excess nitrite (check with starch-iodide paper—should turn blue instantly) for 1 hour.

-

Clarify: Destroy excess nitrite with Sulfamic Acid.[1] Filter the solution to remove unreacted amines. The filtrate is the active Diazo solution. [1, 2]

Phase B: Coupler Preparation (The "Precipitation Technique")

Note: Direct coupling is rare.[1] We dissolve the coupler in alkali and re-precipitate it in fine form to maximize surface area.

-

Dissolve: In the coupling tank, add Water (1500 parts), NaOH 30% (98 parts), and AAOA (65 parts).[1][7] Stir until clear (formation of soluble sodium salt of AAOA).

-

Seed Formation: Cool to 15°C. Add the surfactant (0.5% w/w of pigment yield).

-

Precipitation: Slowly add Acetic Acid or dilute HCl until pH reaches 6.0. The AAOA will precipitate as a milky white, ultra-fine suspension.[1]

-

Why? This creates a high surface area for the diazo to attack, ensuring rapid reaction and uniform crystal growth. [3]

-

Phase C: The Coupling Reaction[8][9][10]

-

Stream: Slowly pump the cold Diazo solution (Phase A) into the Coupler suspension (Phase B) over 60–90 minutes.

-

Control:

-

pH: Maintain pH 5.0–6.0 using simultaneous addition of Sodium Acetate buffer or dilute NaOH.

-

Temp: Allow temp to rise naturally to 20–25°C but no higher.

-

-

End-Point: Spot test on filter paper. The rim should be colorless (no excess Diazo) and should not turn red with alkaline H-acid (no unreacted Coupler).[1]

Phase D: Heat Treatment & Isolation[8][11][12][13]

-

Ripening: Once coupling is complete, heat the slurry to 90°C for 30–60 minutes.

-

Effect: This "Ostwald ripening" promotes the conversion to the stable crystal modification and improves opacity/hiding power. [4]

-

-

Filtration: Filter hot. Wash with water until conductivity is <500 µS/cm (removes salts).[1]

-

Drying: Dry at 80°C. Grind to desired mesh size.

Figure 2: Industrial process flow for the synthesis of Pigment Yellow 74.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Target Range | Consequence of Deviation |

| Coupling pH | 5.0 – 6.0 | < 4.5: Slow reaction, high residual diazo.[1] > 7.0: Diazo decomposition, dull color (dirty yellow).[1] |

| Diazo Temp | 0 – 5°C | > 5°C: Nitrogen gas evolution (foaming), loss of yield.[1] |

| Ripening Temp | 90 – 95°C | Low: High transparency (good for ink, bad for paint).[1] High: Excessive crystal growth, loss of tinting strength.[1] |

Troubleshooting Guide

-

Issue: Low Color Strength.

-

Issue: Dull/Reddish Shade. [1]

-

Issue: High Viscosity in Millbase.

References

-

Patsnap. (2018).[1] Preparation method of C.I. pigment yellow 74.[1][4] Patent CN101381527B.[1] Retrieved from [1]

-

ChemicalBook. (n.d.).[1] Pigment Yellow 74 Synthesis and Properties.[1][4] Retrieved from [1]

-

Hunger, K., & Herbst, W. (2012).[1] Industrial Organic Pigments: Production, Properties, Applications.[1] Wiley-VCH.[1] (Contextual citation for general mechanisms).

-

Google Patents. (1984).[1] Stabilized opaque form of C.I.[16] Pigment Yellow 74 - US4457783A.[1] Retrieved from

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[17] Retrieved from

Sources

- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]

- 2. lobachemie.com [lobachemie.com]

- 3. rsc.org [rsc.org]

- 4. YELLOW PIGMENT 74, 50% - formulation - PCC Group Product Portal [products.pcc.eu]

- 5. scribd.com [scribd.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Preparation method of C.I. pigment yellow 74 - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101381527B - Method for preparing pigment yellow - Google Patents [patents.google.com]

- 9. Preparation method of pigment yellow 150 - Eureka | Patsnap [eureka.patsnap.com]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]

- 12. allindianpatents.com [allindianpatents.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Pigment Yellow 151 synthesis - chemicalbook [chemicalbook.com]

- 16. US4457783A - Stabilized opaque form of C.I. Pigment Yellow 74 - Google Patents [patents.google.com]

- 17. Azo Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Strategies for the Purification of 2-Methylcyclohexylamine

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 2-methylcyclohexylamine from your product mixture. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2-methylcyclohexylamine that influence its removal?

A1: Understanding the physicochemical properties of 2-methylcyclohexylamine is the foundation for selecting an appropriate purification strategy. Its basicity, boiling point, and solubility are the most critical factors.

| Property | Value | Significance for Purification |

| Molecular Weight | 113.20 g/mol | Influences diffusion rates and behavior in mass-dependent separations. |

| Boiling Point | 149-150 °C (at 760 mmHg)[1] | A key parameter for assessing the feasibility of purification by distillation. |

| pKa | ~10.72 (Predicted)[1] | This high basicity allows for effective separation from neutral or acidic compounds via acid-base extraction. |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | Dictates the choice of solvents for extraction and recrystallization procedures. |

| Density | ~0.859 g/mL at 20 °C[1] | Important for predicting layer separation during aqueous extractions. |

Q2: My product is also an amine. Can I still use acid-base extraction?

A2: This is a common challenge. If your product is also a basic amine, simple acid-base extraction will not be effective as both your product and the unreacted starting material will be extracted into the acidic aqueous phase. In this scenario, other techniques such as fractional distillation or chromatography, which separate compounds based on differences in boiling points or polarity, respectively, will be more suitable.

Q3: I've tried a simple distillation, but the 2-methylcyclohexylamine is co-distilling with my product. What should I do?

A3: This indicates that the boiling points of your product and 2-methylcyclohexylamine are too close for effective separation by simple distillation. You will need to employ fractional distillation, which provides multiple theoretical plates for a more efficient separation of liquids with close boiling points.[2][3] If the boiling point difference is very small, you may need to consider alternative methods like chromatography or converting the amine to a non-volatile salt before distillation.

Q4: Are there any safety concerns I should be aware of when working with 2-methylcyclohexylamine?

A4: Yes, 2-methylcyclohexylamine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting and In-Depth Guides

This section provides detailed protocols and the scientific rationale behind the most effective methods for removing unreacted 2-methylcyclohexylamine.

Purification by Acid-Base Extraction

This technique leverages the basicity of the amine functional group. By reacting the amine with an acid, a water-soluble ammonium salt is formed, which can then be separated from non-basic, water-insoluble organic compounds.

Scientific Principle: The lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine makes it a Brønsted-Lowry base, readily accepting a proton (H+) from an acid to form a charged ammonium salt (R-NH3+). This ionic salt exhibits high solubility in aqueous solutions, while neutral organic compounds typically have low water solubility.

Caption: Workflow for removing 2-methylcyclohexylamine via acid-base extraction.

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to fully separate. The aqueous layer will contain the protonated 2-methylcyclohexylammonium chloride, while your neutral organic product will remain in the organic layer.

-

Isolation: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

-

(Optional) Recovery of 2-Methylcyclohexylamine: To recover the unreacted amine, the acidic aqueous layer can be basified with a strong base (e.g., NaOH) until it is strongly alkaline. The deprotonated 2-methylcyclohexylamine will separate and can be extracted with an organic solvent.

Purification by Fractional Distillation

This method is suitable when your desired product has a significantly different boiling point from 2-methylcyclohexylamine (149-150 °C). A boiling point difference of at least 25-30 °C is generally recommended for effective separation by simple distillation; for smaller differences, fractional distillation is necessary.[4]

Scientific Principle: Fractional distillation separates liquids based on differences in their volatilities.[2][3] A fractionating column provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component, which then passes into the condenser and is collected as the distillate.

Sources

- 1. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]

- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Purification [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

Solving steric hindrance issues in 2-methylcyclohexylamine reactions

Technical Support Center: 2-Methylcyclohexylamine Optimization

Ticket Subject: Overcoming Steric Hindrance & Reactivity Issues in 2-Methylcyclohexylamine Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry

Part 1: Diagnostic Matrix (Triage)

Before altering your entire synthetic route, identify your specific failure mode using this diagnostic matrix. This table correlates observed symptoms with immediate chemical rectifications.

| Symptom | Probable Cause | Immediate Rectification |

| Low Conversion (<30%) in Amide Coupling | The cis-isomer is likely trapping the amine in an axial conformation (see Section 2). | Switch coupling reagent to HATU or COMU . Use Collidine instead of DIPEA to reduce base-mediated crowding. |

| No Reaction in Reductive Amination | Ketone/Amine condensation is thermodynamically unfavorable due to steric bulk. | Add Ti(OiPr)₄ (1.5 eq) neat or in THF to force imine formation before adding the reducing agent. |

| Epimerization of Chiral Centers | Over-activation of the acid or harsh base conditions (e.g., high temp with DIPEA). | Switch to T3P (Propylphosphonic anhydride) with Pyridine at 0°C to RT. |

| Regioselectivity Issues (SNAr) | The amine is too hindered to attack the electrophile via a standard SNAr transition state. | Abandon SNAr. Switch to Pd-catalyzed Buchwald-Hartwig amination (Ligand: BrettPhos or RuPhos). |

Part 2: The Steric Challenge (Conformational Analysis)

To solve the reactivity issue, you must understand the geometry. 2-Methylcyclohexylamine exists as cis and trans diastereomers. Their reactivity profiles are drastically different due to the A-value (conformational energy) preferences.

-

The Trans-Isomer (Easy Mode): The trans-isomer exists predominantly in the diequatorial conformation.[1]

-

The Cis-Isomer (Hard Mode - The "Trap"): The cis-isomer exists in equilibrium between two chair forms.

-

Conformer A: Methyl (Equatorial) / Amine (Axial)

-

Conformer B: Methyl (Axial) / Amine (Equatorial)

-

Thermodynamics: Since the Methyl group (A-value = 1.74 kcal/mol) is bulkier than the Amino group (A-value ≈ 1.2 kcal/mol), the equilibrium strongly favors Conformer A .

-

Result:The reactive amine is locked in the axial position. Any approaching electrophile faces severe 1,3-diaxial steric repulsion from the ring hydrogens.

-

Visualizing the Decision Logic

Figure 1: Decision matrix for selecting reaction conditions based on stereochemistry.

Part 3: Protocol 1 - High-Efficiency Amide Coupling

For the cis-isomer or highly substituted electrophiles, standard carbodiimides (EDC/DCC) often fail to generate the active ester fast enough to outcompete hydrolysis or side reactions.

Recommended System: HATU (or COMU) with Collidine.

-

Why HATU? The At-based (7-azabenzotriazole) leaving group creates a more reactive ester than HOBt and utilizes a "neighboring group effect" to accelerate amine attack.

-

Why Collidine? 2,4,6-Trimethylpyridine is a non-nucleophilic base that is less prone to causing epimerization than DIPEA and buffers the system effectively.

Step-by-Step Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add 2,4,6-Collidine (3.0 eq). Stir for 2 minutes.

-

Reagent Addition: Add HATU (1.1 - 1.2 eq). The solution should turn yellow/orange. Stir for 5 minutes to ensure formation of the activated ester.

-

Amine Addition: Add 2-methylcyclohexylamine (1.2 eq).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Troubleshooting: If LCMS shows incomplete conversion after 4 hours, do not add more reagent. Heat to 50°C. If still stalled, microwave irradiation at 60°C for 20 mins is the next step.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then 0.5M HCl (removes Collidine/Amine), then NaHCO₃.

Alternative for Epimerization-Prone Acids:

If your carboxylic acid has a chiral center at the

-

Substitute: Use T3P (50% in EtOAc) + Pyridine (3.0 eq). T3P activates the acid via a cyclic anhydride intermediate that is highly selective for amine attack with minimal racemization risk [1].

Part 4: Protocol 2 - Ti(IV) Mediated Reductive Amination

Standard reductive amination (mixing ketone, amine, and NaBH(OAc)₃) often fails with 2-methylcyclohexylamine because the steric bulk prevents the initial formation of the imine intermediate. The reducing agent then reduces the unreacted ketone to an alcohol (dead end).

The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)₄] acts as a Lewis Acid water scavenger and coordinator, forcing imine formation [2].

Workflow Diagram:

Figure 2: Titanium-mediated reductive amination workflow.

Step-by-Step Protocol:

-

Complexation: In a flame-dried flask, combine the Ketone (1.0 eq) and 2-methylcyclohexylamine (1.2 eq).

-

Lewis Acid: Add Ti(OiPr)₄ (1.5 eq) neat (if liquid) or in minimal dry THF.

-

Equilibration: Stir under Nitrogen at RT for 12–18 hours. (Crucial: Do not rush this. The steric bulk makes imine formation slow).[4][5]

-

Reduction: Dilute the viscous mixture with anhydrous Methanol (to 0.2 M). Cool to 0°C.

-

Hydride Addition: Cautiously add NaBH₄ (2.0 eq) portion-wise. (Note: NaBH₄ is compatible here; the Ti-imine is very reactive).

-

Quench (The "White Mess"): Add 1N NaOH or water. A thick white precipitate (TiO₂) will form.

-

Filtration: Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why is my SNAr reaction with a chloropyrimidine failing? A: SNAr requires a specific trajectory of attack (approx 107°). The methyl group at the 2-position of your amine (especially in the cis-isomer) acts as a "shield," physically blocking this trajectory.

-

Solution: Switch to Buchwald-Hartwig coupling . Use a precatalyst like XPhos Pd G3 or RuPhos Pd G3 with a weak base (Cs₂CO₃) in Dioxane at 100°C. The palladium can insert and "pull" the amine in, bypassing the steric requirement of SNAr.

Q2: Can I separate the cis/trans isomers if I bought a mixture? A: Yes, but it is difficult by flash chromatography due to lack of UV activity and similar polarity.

-

Chemical Resolution: Form a salt with a chiral acid (e.g., Tartaric acid or Mandelic acid). The diastereomeric salts often have different solubilities in EtOH/Water.

-

Derivatization: React the mixture with Boc₂O. The resulting Boc-protected isomers are significantly easier to separate by HPLC or careful silica chromatography than the free amines.

Q3: I see "double addition" in my reductive amination. Why? A: This is rare for 2-methylcyclohexylamine due to sterics, but if your aldehyde is small (e.g., formaldehyde or acetaldehyde), the secondary amine product can react again.

-

Fix: Use NaBH(OAc)₃ in DCE instead of the Ti(OiPr)₄/NaBH₄ method. The acetoxyborohydride is milder and less likely to push the secondary amine to a tertiary amine in hindered systems.

References

-

Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

- Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Crystallization of N-(2-methylcyclohexyl)-3-oxobutanamide

Welcome to the technical support center for the purification of N-(2-methylcyclohexyl)-3-oxobutanamide. This guide provides in-depth, field-proven insights into developing a robust crystallization protocol for this specific β-keto amide. Our focus is on a systematic, first-principles approach to solvent selection and troubleshooting, empowering you to overcome common challenges and achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What key structural features of this compound influence its crystallization behavior?

A1: The crystallization tendency of this molecule is governed by a balance of three key structural motifs:

-

Amide Group (-CONH-): This group is polar and capable of strong hydrogen bonding. Amide functionalities generally promote solidification, but the complex hydrogen bonding networks can sometimes make achieving a highly ordered crystal lattice challenging[1].

-

β-Keto Moiety (-COCH₂CO-): This portion of the molecule introduces polarity and the potential for keto-enol tautomerism. The presence of even a small percentage of the enol form in solution can inhibit crystallization or lead to the formation of impure crystals[2].

-

2-Methylcyclohexyl Group: This is a bulky, non-polar (aliphatic) group. Large, flexible aliphatic groups can disrupt efficient crystal packing, increasing the likelihood of oiling out or forming amorphous solids instead of well-defined crystals[1].

The interplay between the polar, hydrogen-bonding amide and keto groups and the non-polar, sterically demanding cyclohexyl ring makes solvent selection a critical parameter.

Q2: How should I approach selecting a primary solvent for recrystallization?

A2: A systematic screening process is the most reliable method. The ideal solvent should dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but poorly at room temperature or below[3][4].

A good starting point is to test solvents with polarities that are intermediate between the molecule's polar and non-polar regions. Common solvents to screen for amides include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and polar aprotic solvents (acetonitrile)[5][6]. A mixed-solvent system, such as ethyl acetate/heptane, is also highly recommended as it allows for fine-tuning the polarity to achieve optimal solubility conditions[5].

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase because it has insufficient thermal energy to solidify. This is a common issue for compounds with melting points that are not significantly higher than the boiling point of the chosen solvent[5].

To resolve this:

-

Re-heat the solution to dissolve the oil completely.

-

Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point[7].

-